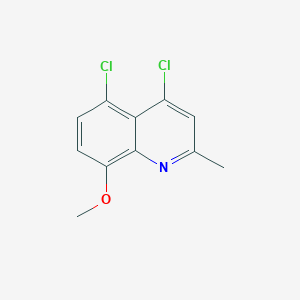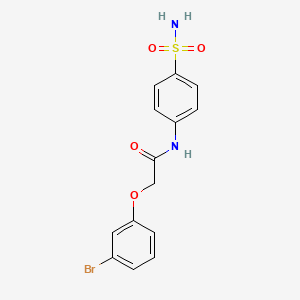
4,5-Dichloro-8-methoxy-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-8-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H9Cl2NO and a molecular weight of 242.1 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-8-methoxy-2-methylquinoline typically involves the chlorination and methoxylation of 2-methylquinoline. The process begins with the chlorination of 2-methylquinoline at the 4 and 5 positions using reagents such as phosphorus pentachloride or thionyl chloride.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up adjustments to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Amino or thiol-substituted quinolines.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Dihydroquinoline derivatives.
Applications De Recherche Scientifique
4,5-Dichloro-8-methoxy-2-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of 4,5-Dichloro-8-methoxy-2-methylquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to alterations in cellular processes. The compound’s effects are likely mediated through pathways involving oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
- 4-Chloro-8-methoxy-2-methylquinoline
- 5-Chloro-8-methoxy-2-methylquinoline
- 4,5-Dichloro-2-methylquinoline
Comparison: 4,5-Dichloro-8-methoxy-2-methylquinoline is unique due to the presence of both chlorine and methoxy groups at specific positions on the quinoline ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the dual chlorination enhances its reactivity in substitution reactions, while the methoxy group contributes to its potential biological activity .
Propriétés
Numéro CAS |
927995-51-5 |
|---|---|
Formule moléculaire |
C11H9Cl2NO |
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
4,5-dichloro-8-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-7(12)3-4-9(15-2)11(10)14-6/h3-5H,1-2H3 |
Clé InChI |
YNLAGOZGZHGMFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2C(=C1)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)

![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)



![4-Methyl-5-undecylindolo[2,3-b]quinoxaline](/img/structure/B12121899.png)
![methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
![2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12121916.png)

![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)
